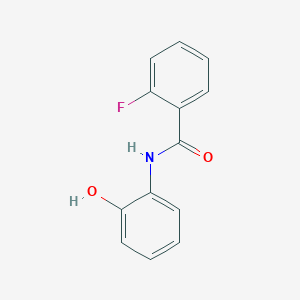

2-fluoro-N-(2-hydroxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(2-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

2-Fluoro-N-(2-hydroxyphenyl)benzamide serves as a vital building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The fluorine atom can enhance electrophilicity, making it a useful substrate for nucleophilic attacks.

- Coupling Reactions : It can participate in cross-coupling reactions that are essential for constructing intricate molecular architectures.

Biology

The compound is being investigated for its potential as a fluorescent probe due to the benzamide moiety's properties. Its biological applications include:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

- Cellular Studies : The compound's fluorescence properties allow it to be used in cellular imaging and tracking biological processes.

Medicine

In medicinal chemistry, this compound has shown promise as a therapeutic agent:

-

Anti-Cancer Activity : Case studies have documented its effectiveness against various cancer cell lines. For instance, derivatives of this compound have exhibited significant anti-proliferative effects against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines.

Compound Cell Line IC50 (μM) Selectivity Ratio This compound TBD TBD TBD Compound A MDA-MB-231 1.30 5.5 Compound B MCF-7 3.92 17.5 - Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially mediated by interactions with proteins involved in cell growth regulation.

Study on Anti-Proliferative Activity

A study evaluated the anti-proliferative activity of various benzamide derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for developing new anticancer agents.

Enzyme Inhibition Study

Research has shown that compounds structurally related to benzamides can selectively inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. This selective inhibition highlights the potential for targeted cancer therapies using derivatives of this compound.

Propiedades

Fórmula molecular |

C13H10FNO2 |

|---|---|

Peso molecular |

231.22 g/mol |

Nombre IUPAC |

2-fluoro-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10FNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) |

Clave InChI |

HBBHURJKQORUGP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.